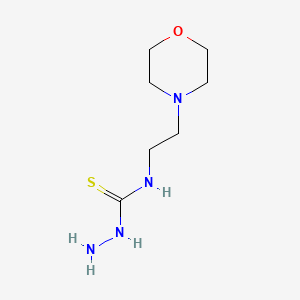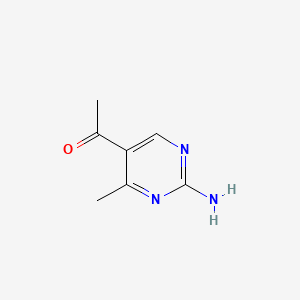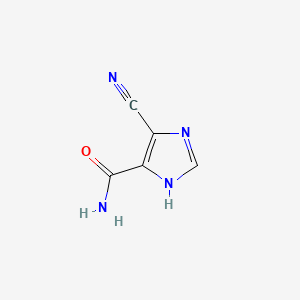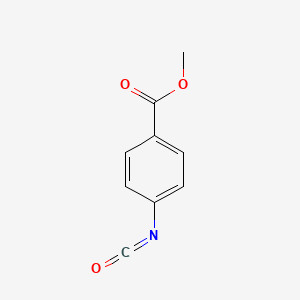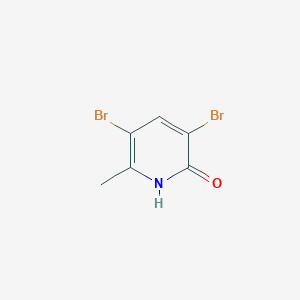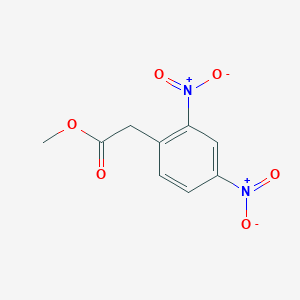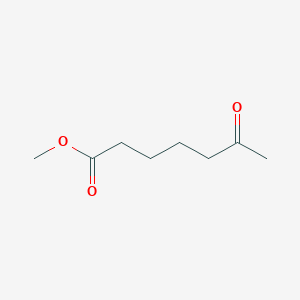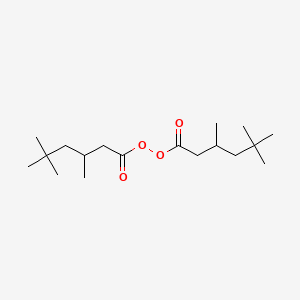
3,5,5-Trimethylhexanoyl peroxide
Übersicht
Beschreibung
3,5,5-Trimethylhexanoyl peroxide, also known as Bis(1-oxo-3,5,5-trimethylhexyl)peroxide or Bis(2,4,4-trimethylpentyl)peroxyanhydride, is a chemical compound with the molecular formula C18H34O4 . It is used as an initiator for the (co)polymerization of ethylene .
Molecular Structure Analysis
The molecular structure of 3,5,5-Trimethylhexanoyl peroxide is represented by the formula C18H34O4. It has an average mass of 314.460 Da and a monoisotopic mass of 314.245697 Da .Chemical Reactions Analysis
3,5,5-Trimethylhexanoyl peroxide is used as an initiator for the (co)polymerization of ethylene . It is also mentioned that when released in water, bis(3,5,5-trimethylhexanoyl) peroxide is quickly hydrolysed .Physical And Chemical Properties Analysis
3,5,5-Trimethylhexanoyl peroxide has a density of 0.942±0.06 g/cm3, a boiling point of 359.5±25.0 °C, and a solubility of 10mg/L at 5℃ . It is also mentioned that it is insoluble in water .Wissenschaftliche Forschungsanwendungen
Kinetics and Mechanism of Decomposition
Research by Xue‐Gong et al. (1983) and Buback & Hinton (1996) focused on the kinetics of decomposition of 3,5,5-trimethylhexanoyl peroxide. They observed that its decomposition followed specific order kinetics, and the mechanism was similar to lauroyl peroxide. These studies provide insight into the stability and reactivity of the compound under various conditions, which is crucial for its application in chemical processes (Xue‐Gong & You-cheng, 1983); (Buback & Hinton, 1996).
Application in Polymerization
Wang Yong-jie & Plant (2001) demonstrated the use of di-(3,5,5-trimethylhexanoyl) peroxide in the production of PVC-SG7 resin. Their work highlighted the efficiency of this peroxide in the polymerization process, marking its importance in industrial applications (Wang Yong-jie & Plant, 2001).
Thermokinetic Parameters in Polymerization Processes
A study by Chen & Shu (2016) on tert-Butyl peroxy-3,5,5-trimethylhexanoate (TBPTMH) analyzed its thermal behavior in polymerization processes. They provided crucial data on thermokinetic parameters like activation energy and decomposition temperature, which are vital for ensuring safety and efficiency in industrial applications (Chen & Shu, 2016).
Crosslinking in Polymer Sciences
Research by Anbarasan et al. (2004) investigated the efficiency of various organic peroxides, including 3,5,5-trimethylhexanoyl peroxide, in the crosslinking of high-density polyethylene. This study contributes to understanding the compound's role in enhancing the properties of polymers for various applications (Anbarasan, Babot & Maillard, 2004).
Improvements in Engine Performance and Exhaust Emissions
Herreros et al. (2014) conducted experiments to assess the impact of additives, including a cyclic peroxide similar to 3,5,5-trimethylhexanoyl peroxide, on diesel engine performance and exhaust emissions. This research is significant for the development of cleaner and more efficient fuel blends (Herreros, Jones, Sukjit & Tsolakis, 2014).
Safety And Hazards
Zukünftige Richtungen
3,5,5-Trimethylhexanoyl peroxide is used as an initiator for the production of Low Density Polyethylene (LDPE). It is used for both tubular and autoclave processes . It is also mentioned that when released in water, bis(3,5,5-trimethylhexanoyl) peroxide is quickly hydrolysed and is readily biodegradable , suggesting potential for environmentally friendly applications.
Eigenschaften
IUPAC Name |
3,5,5-trimethylhexanoyl 3,5,5-trimethylhexaneperoxoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H34O4/c1-13(11-17(3,4)5)9-15(19)21-22-16(20)10-14(2)12-18(6,7)8/h13-14H,9-12H2,1-8H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFGFVPMRLOQXNB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)OOC(=O)CC(C)CC(C)(C)C)CC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H34O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60863279 | |
| Record name | Peroxide, bis(3,5,5-trimethyl-1-oxohexyl) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60863279 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | Peroxide, bis(3,5,5-trimethyl-1-oxohexyl) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Product Name |
3,5,5-Trimethylhexanoyl peroxide | |
CAS RN |
3851-87-4 | |
| Record name | 3,5,5-Trimethylhexanoyl peroxide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3851-87-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Peroxide, bis(3,5,5-trimethyl-1-oxohexyl) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003851874 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Peroxide, bis(3,5,5-trimethyl-1-oxohexyl) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Peroxide, bis(3,5,5-trimethyl-1-oxohexyl) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60863279 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bis(3,5,5-trimethylhexanoyl) peroxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.234 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





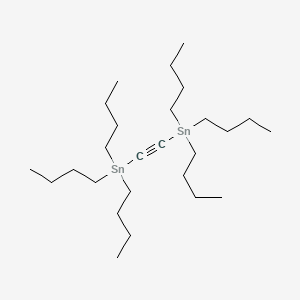
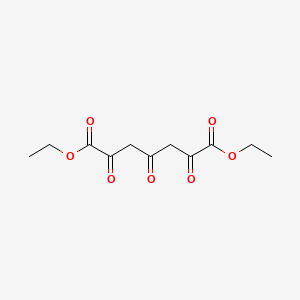
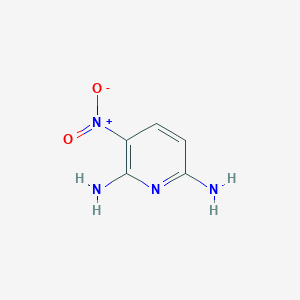
![1-[(4-Nitrophenyl)sulfonyl]piperidine](/img/structure/B1583225.png)
